molecular formula C16H15FN4O2 B10816817 Wnt/beta-catenin agonist 4

Wnt/beta-catenin agonist 4

Cat. No.: B10816817
M. Wt: 314.31 g/mol
InChI Key: ZZXYPBVAIVKNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wnt/beta-catenin agonist 4 is a compound that activates the Wnt/beta-catenin signaling pathway. This pathway is crucial for various physiological processes, including embryonic development, tissue homeostasis, and cell proliferation. The Wnt/beta-catenin pathway is also implicated in numerous diseases, such as cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wnt/beta-catenin agonist 4 typically involves the use of specific chemical reagents and catalysts to achieve the desired molecular structure. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Wnt/beta-catenin agonist 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Wnt/beta-catenin agonist 4 has a wide range of scientific research applications, including:

Mechanism of Action

Wnt/beta-catenin agonist 4 exerts its effects by binding to specific receptors on the cell surface, leading to the activation of the Wnt/beta-catenin signaling pathway. This activation results in the stabilization and accumulation of beta-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, beta-catenin interacts with transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

  • Wnt/beta-catenin agonist 1
  • Wnt/beta-catenin agonist 2
  • Wnt/beta-catenin agonist 3

Uniqueness

Wnt/beta-catenin agonist 4 is unique in its specific binding affinity and activation potency for the Wnt/beta-catenin signaling pathway. Compared to other similar compounds, it may exhibit higher efficacy and selectivity, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXYPBVAIVKNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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